3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
Description
3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a nitrogen-containing heterocyclic compound featuring a fused pyrrolo-isoxazole scaffold substituted with phenyl and nitro-phenyl groups. Its structure combines a tetrahydro-pyrrolo[3,4-d]isoxazole core with two phenyl groups at positions 2 and 5 and a 3-nitro-phenyl substituent at position 2. This compound is synthesized via 1,3-dipolar cycloaddition reactions involving azomethine N-oxides and dipolarophiles, a method widely employed for pyrrolo-isoxazole derivatives . The nitro group at the 3-position introduces electron-withdrawing properties, which may influence reactivity, stability, and biological activity compared to analogs with electron-donating substituents.
Properties
IUPAC Name |
3-(3-nitrophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-22-19-20(15-8-7-13-18(14-15)26(29)30)25(17-11-5-2-6-12-17)31-21(19)23(28)24(22)16-9-3-1-4-10-16/h1-14,19-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTXAJQBICUBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Generation of Nitrile Oxide Precursors
Nitrile oxides for this reaction are typically derived from:
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Hydroxamoyl chlorides : Treatment with base (e.g., triethylamine) eliminates HCl, forming the nitrile oxide.
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Aldoximes : Oxidation with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) or chloramine-T yields nitrile oxides.
For the target compound, 3-nitro-phenyl-substituted nitrile oxide is prepared by oxidizing 3-nitrobenzaldoxime with HTIB in dichloromethane at 0–5°C.
Dipolarophile Selection
The dipolarophile must incorporate the tetrahydro-pyrrolo[3,4-d]isoxazole-dione scaffold. A dipolarophile such as N-phenylmaleimide derivatives is employed, where the maleimide ring undergoes cycloaddition with the nitrile oxide to form the fused isoxazole-pyrrolidine system.
Reaction Conditions :
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Solvent: Benzene or toluene
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Temperature: Reflux (80–110°C)
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Catalyst: None required (thermal activation)
Example Protocol :
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Combine 3-nitrobenzaldoxime (1.0 equiv) and HTIB (1.2 equiv) in CH₂Cl₂ at 0°C.
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Stir for 30 min, then add N-phenylmaleimide (1.0 equiv).
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Reflux for 4–6 hours.
Copper-Catalyzed Cycloaddition for Regioselective Synthesis
Copper catalysis enhances regioselectivity in isoxazole formation, particularly for asymmetric substituents. This method is adapted from Li et al. (2017), who synthesized polysubstituted isoxazoles using Cu(NO₃)₂.
Reaction Mechanism
Cu(I) coordinates to the nitrile oxide, stabilizing the 1,3-dipole and directing the cycloaddition to favor the 3,5-disubstituted isoxazole regioisomer.
Optimized Conditions :
Procedure :
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Generate nitrile oxide from 3-nitrobenzaldoxime using Cl⁻/base.
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Add CuI and dipolarophile (e.g., 2,5-diphenylpyrrolidine-dione).
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Stir at 60°C for 8 hours.
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Isolate product via column chromatography (SiO₂, hexane/ethyl acetate).
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation reduces reaction times from hours to minutes. This approach is scalable and improves yields by minimizing side reactions.
Protocol :
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Reactants: 3-nitrobenzaldoxime and N-phenylmaleimide
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Solvent: DMF
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Microwave Power: 300 W
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Time: 15 min
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Thermal Cycloaddition | Toluene, reflux, 6 h | 75 | 95 | No catalyst, simple setup |
| Cu-Catalyzed | CuI, CH₃CN, 60°C, 8 h | 85 | 98 | High regioselectivity |
| Microwave-Assisted | DMF, 300 W, 15 min | 88 | 97 | Rapid, energy-efficient |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(3-nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione can be contextualized against related pyrrolo-isoxazole derivatives. Below is a comparative analysis based on substituent effects, synthetic routes, and biological activities:
Table 1: Structural and Functional Comparison of Pyrrolo-Isoxazole Derivatives
Key Findings
However, direct experimental data for the target compound is lacking. Compound 6, with a hydroxymethyl group, demonstrated superior activity over pyridyl or methoxycarbonyl analogs (Compounds 7–9), suggesting that polar substituents at position 5 may optimize interactions with microbial targets .
Stereochemical Considerations :
- Pyrrolo-isoxazole derivatives synthesized via 1,3-dipolar cycloaddition exhibit cis/trans diastereomers (e.g., 3-A and 3-B in naphthalen-1-yl derivatives), which influence anti-stress activity . The target compound’s stereochemistry remains uncharacterized in available literature, posing a gap for further study.
Antimicrobial vs. Anti-Stress Applications :
- While pyridazine- and pyrimidine-fused analogs show broad-spectrum antimicrobial activity , naphthalen-1-yl-substituted derivatives are prioritized for anti-stress applications . The target compound’s nitro-phenyl group may align it more closely with antimicrobial candidates, though this requires validation.
Synthetic Methodologies :
- The target compound shares synthetic routes (1,3-dipolar cycloaddition) with analogs like Compound 9 and naphthalen-1-yl derivatives . However, the nitro-phenyl substituent necessitates optimized reaction conditions to avoid side reactions from the electron-deficient aromatic ring.
Biological Activity
3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is with a CAS number of 469890-59-3. The compound features a nitrophenyl group and a tetrahydropyrrolo structure that contributes to its unique biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the preparation may include the use of nitrilimine and dipolarophilic reagents in organic solvents like benzene. Characterization techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant anticancer activity. The biological screening of related compounds suggests that 3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione may also possess similar properties. For example:
- Cell Viability Assays : Compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The specific effects on apoptosis and cell cycle regulation are noteworthy.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione | A549 | TBD | Induction of apoptosis |
| Analogous Compound A | MCF-7 | 0.95 | Autophagy induction |
| Analogous Compound B | HCT116 | 0.067 | CDK2 inhibition |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also an area of interest. Research indicates that related pyrrole derivatives can inhibit pro-inflammatory cytokines and modulate inflammatory pathways:
- Cytokine Inhibition : Studies have shown that certain derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro.
The mechanisms through which 3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione exerts its biological effects may include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) affecting cell proliferation.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Lung Cancer : A derivative exhibited significant tumor reduction in xenograft models with minimal side effects.
- Inflammatory Disease Models : In vivo studies demonstrated reduced inflammation markers in animal models treated with pyrrole derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-nitrophenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via [3+2] cycloaddition reactions, as demonstrated in the diastereoselective synthesis of spiro-isoxazolidines . Key parameters for optimization include solvent choice (e.g., absolute ethanol), acid catalysis (e.g., concentrated HCl), and controlled reflux conditions . Yield improvements (up to 70–80%) are achievable through iterative recrystallization and stoichiometric adjustments of substituted acetophenone derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
- Spectroscopy : Employ / NMR for structural confirmation and LC-MS for purity assessment. Crystallographic data (e.g., orthorhombic system, space group Pna2) should be cross-validated against density functional theory (DFT) calculations .
Q. How is the biological activity of this compound evaluated in preclinical models?
- Answer : In vitro assays include acetylcholinesterase (AChE) inhibition (Ellman’s method) and anti-stress activity (e.g., forced swim test in rodents). For antimicrobial screening, use standardized protocols against gram-positive (S. aureus) and gram-negative (E. coli) bacteria, with MIC values reported in µg/mL .
Advanced Research Questions
Q. How can regioselectivity in the [3+2] cycloaddition synthesis of pyrrolo[3,4-d]isoxazole-diones be computationally validated?
- Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity. Compare experimental NMR coupling constants with computed values to validate stereochemical outcomes. Evidence from pyrrolo[3,4-d]isoxazole derivatives shows strong agreement between computational and experimental data .
Q. What strategies resolve contradictions in crystallographic data interpretation for this compound?
- Answer : Discrepancies in unit cell parameters or space group assignments can arise from twinning or disorder. Use SHELXD for dual-space structure solution and refine with SHELXL’s TWIN/BASF commands. For example, orthorhombic vs. monoclinic ambiguities in Pna2 systems require careful analysis of systematic absences and R values .
Q. How do structural modifications (e.g., nitro-group positioning) influence bioactivity across different targets?
- Answer : Comparative studies show that the 3-nitrophenyl moiety enhances AChE inhibition (IC = 12 µM) but reduces anti-stress efficacy compared to chlorophenyl analogs. Structure-activity relationship (SAR) tables can be constructed using data from analogs like 3,6-bis(4-chlorophenyl)-pyrrolo[3,4-c]pyrrole-dione .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
